
N-ethenyl-N-formyl-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethenyl-N-formyl-2-methylprop-2-enamide is an organic compound with a unique structure that includes both an ethenyl and a formyl group attached to a 2-methylprop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethenyl-N-formyl-2-methylprop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with ethenyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-ethenyl-N-formyl-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation techniques.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the ethyl derivative of the original compound.
Substitution: Various substituted amides or esters can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-ethenyl-N-formyl-2-methylprop-2-enamide has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The compound can be incorporated into materials to enhance their mechanical or thermal properties.
Biological Research: It may serve as a building block for the synthesis of biologically active molecules.
Medical Research:
Mecanismo De Acción
The mechanism by which N-ethenyl-N-formyl-2-methylprop-2-enamide exerts its effects depends on its specific application. In polymer chemistry, the ethenyl group can undergo polymerization to form long chains, while the formyl group can participate in cross-linking reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide: This compound has a similar backbone but includes dimethoxyethyl groups instead of ethenyl and formyl groups.
N-(2-arylethyl)-2-methylprop-2-enamides: These compounds have arylethyl groups attached to the amide nitrogen, providing different chemical properties.
Uniqueness
N-ethenyl-N-formyl-2-methylprop-2-enamide is unique due to the presence of both ethenyl and formyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and the creation of novel materials and compounds.
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
N-ethenyl-N-formyl-2-methylprop-2-enamide |
InChI |
InChI=1S/C7H9NO2/c1-4-8(5-9)7(10)6(2)3/h4-5H,1-2H2,3H3 |
Clave InChI |
HSAQQNLHEHJOBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N(C=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
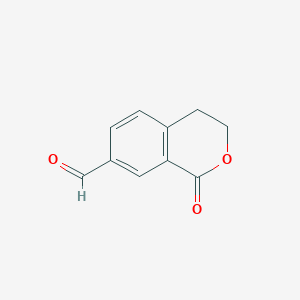
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
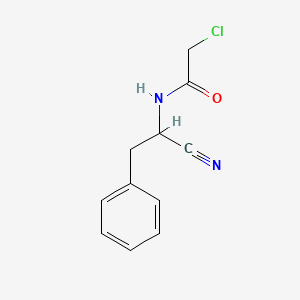
![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
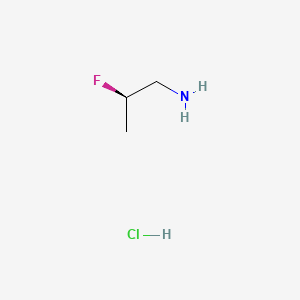
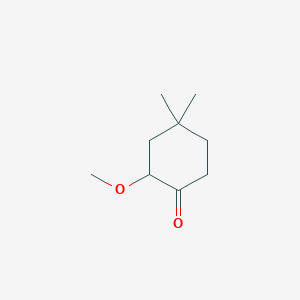

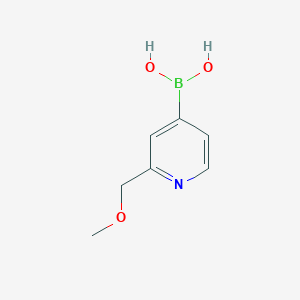

![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
